

comparative study of D-Mannose-d-4 uptake in different cell lines

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Comparative Study of D-Mannose Uptake in Different Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of D-mannose uptake across various cell lines, supported by experimental data from recent studies. The information is intended to assist researchers in understanding the mechanisms of mannose transport and its potential therapeutic applications.

Overview of D-Mannose Transport

D-mannose, a C-2 epimer of glucose, is a monosaccharide crucial for glycoprotein synthesis and other metabolic processes.[1][2][3] Its entry into cells is primarily mediated by glucose transporters (GLUTs), the same transporters used for glucose.[4][5] However, evidence also suggests the existence of a mannose-specific transporter that is less sensitive to glucose inhibition.[6][7] The efficiency of D-mannose uptake and its subsequent metabolic fate can vary significantly among different cell types, influencing its biological effects, which range from immune modulation to anti-cancer activity.[4][8][9]

Quantitative Comparison of D-Mannose Uptake

The following table summarizes quantitative data on D-mannose uptake in different cell lines as reported in the literature.



Cell Line/Type	Uptake Parameter	Value	Notes	Reference
Various Mammalian Cell Lines	Kuptake	30-70 μΜ	Represents the concentration at half-maximal uptake.	[6][7]
Various Mammalian Cell Lines	Transport Rate	6.5 – 23.0 nmols/hr/mg protein	Facilitated diffusion via hexose transporters.	[5]
Chicken Enterocytes	Inside:Outside Ratio	6.5:1	In the presence of Na+, indicating active transport.	[10]
A431, 4T1, MDA- MB-231 (Cancer)	Cellular Uptake (% of total liposomes)	~1.5-3.5% (Glucose- liposomes) vs. ~0.5-1.5% (Mannose- liposomes)	Comparison of liposomes functionalized with glucose vs. mannose. Glucose-functionalized liposomes showed significantly higher uptake.	[11]
3T3 (Non- cancerous)	Cellular Uptake (% of total liposomes)	~0.5% (Glucose- liposomes) vs. ~0.2% (Mannose- liposomes)	Lower uptake compared to cancer cell lines for both types of functionalized liposomes.	[11]
ThP-1 (Human Macrophages)	Mannose- associated uptake	Significantly increased with optimized	Measured by cell-associated fluorescence intensity.	[12]



		MnPEGDB polyplexes		
M2-polarized BMDMs	CD206- dependent uptake	Decreased by almost 60% with free mannose co-treatment	Indicates receptor- mediated uptake via the mannose receptor CD206.	[12]

Experimental Protocols Radiolabeled D-Mannose Uptake Assay

This method is used to directly measure the uptake of D-mannose into cells.

- Cell Culture: Cells are cultured in appropriate media and conditions until they reach the desired confluency.
- Incubation: Cells are incubated with D-[2-3H]-mannose for specific time points (e.g., 5, 15, 60 minutes).
- Washing: After incubation, the medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS) to stop the uptake process and remove extracellular radiolabel.
- Lysis and Scintillation Counting: Cells are lysed, and the radioactivity within the cell lysate is
 measured using a scintillation counter to determine the amount of D-[2-3H]-mannose taken
 up by the cells.
- Data Analysis: The results are typically normalized to the total protein content of the cell lysate.

Competitive Inhibition Assay

This assay helps to determine the specificity of the transporter involved in D-mannose uptake.

 Procedure: The radiolabeled D-mannose uptake assay is performed in the presence of various concentrations of unlabeled sugars (e.g., D-glucose, D-fructose) or transport



inhibitors (e.g., phloretin, cytochalasin B).

Analysis: A reduction in the uptake of radiolabeled D-mannose in the presence of a
competitor suggests that they share a common transport mechanism. For instance, 5 mM Dglucose was found to inhibit mannose uptake by only 50%, indicating that it is not an efficient
competitor for the mannose-specific transporter.[6][7]

Fluorescence-Based Uptake Assay for Nanoparticle-Conjugated Mannose

This method is used to assess the uptake of mannose when it is used as a targeting ligand for nanoparticles.

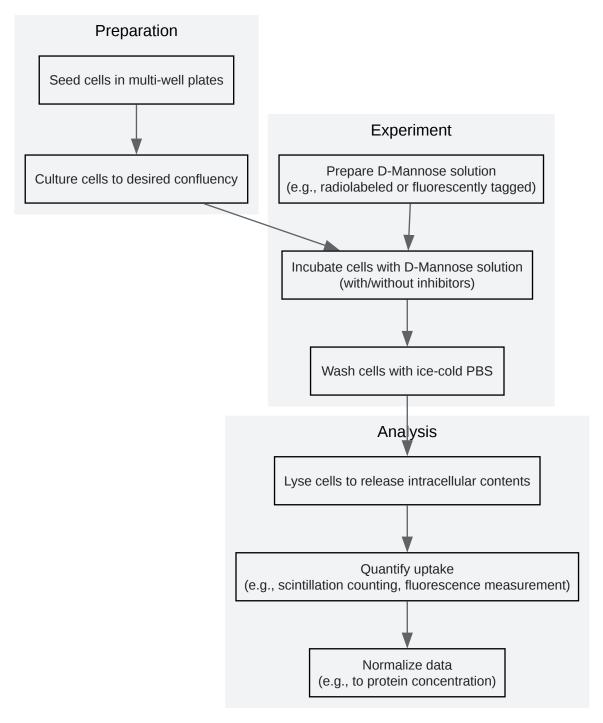
- Preparation of Nanoparticles: Mannose is conjugated to fluorescently labeled nanoparticles (e.g., liposomes or polyplexes carrying a fluorescent dye like Cy5).
- Cell Treatment: Target cells are incubated with the mannose-conjugated fluorescent nanoparticles for a set period (e.g., 2 hours).
- Washing: Cells are washed multiple times with PBS to remove non-internalized nanoparticles.
- Quantification: The fluorescence intensity associated with the cells is measured using a fluorescence plate reader or flow cytometry. This intensity serves as an index of nanoparticle uptake.[12]
- Receptor-Blocking Control: To confirm receptor-mediated uptake (e.g., via CD206 on macrophages), a parallel experiment is conducted where cells are co-incubated with a high concentration of free D-mannose to block the receptors.[12] A significant decrease in fluorescence intensity in the presence of free mannose indicates receptor-specific uptake.

Visualizations

Experimental Workflow for D-Mannose Uptake Assay



Experimental Workflow for D-Mannose Uptake Assay



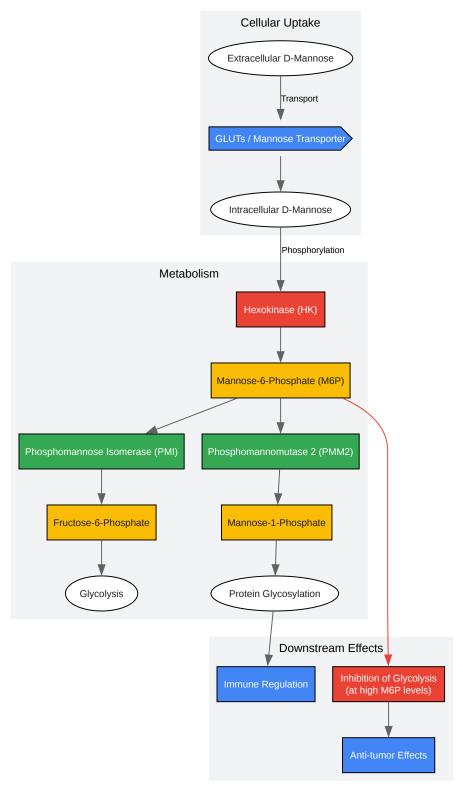
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Caption: Workflow for quantifying D-mannose uptake in cell lines.

D-Mannose Metabolic and Signaling Pathway



D-Mannose Metabolic and Signaling Pathway



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